2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate
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Description
2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate, also known as MOB-2, is a compound that has recently gained attention in the field of scientific research. This compound has shown potential in various applications, including drug development and biological research.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives, which showed high singlet oxygen quantum yield, making them useful for photodynamic therapy applications. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, suggesting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Packing and Molecular Structure
Research by Khan et al. (2014) explored the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from methoxy substituted phenylacetic and phenylpropanoic acids. The study revealed differences in molecular packing arrangements between methoxybenzyl- and methoxyphenylethyl-1,3,4-oxadiazol-2(3H)-thiones, influencing their solid-state properties and potential applications in materials science (Khan, Ibrar, & Simpson, 2014).
Unnatural Amino Acid Development
Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This compound, which incorporates methoxybenzyl components, has implications for the design of novel peptides and proteins with customized structures and functions (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).
Corrosion Inhibition
Negm et al. (2010) evaluated the corrosion inhibition efficiency of cationic Schiff base surfactants, including methoxybenzyl components, for carbon steel in hydrochloric acid. These compounds demonstrated significant corrosion inhibition, suggesting their utility in industrial applications to extend the life of metal structures (Negm, Elkholy, Zahran, & Tawfik, 2010).
Oligodeoxyribonucleotide Synthesis
Mishra and Misra (1986) reported on the use of the 3-methoxy-4-phenoxybenzoyl group for amino protection in the synthesis of oligodeoxyribonucleotides. This method offers advantages in terms of stability and efficiency, contributing to the field of genetic research and biotechnology (Mishra & Misra, 1986).
properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-15-7-3-5-13(9-15)11-19-17(20)12-24-18(21)14-6-4-8-16(10-14)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVPNUBQGJEKHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate |
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